2-Dodecylphenol
Overview
Description
2-Dodecylphenol is an organic compound belonging to the class of alkylphenols. It is characterized by a phenol group substituted with a dodecyl chain at the second position. This compound is known for its surfactant properties and is widely used in various industrial applications due to its ability to reduce surface tension.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Dodecylphenol is typically synthesized through the alkylation of phenol with dodecene. The reaction is catalyzed by acidic catalysts such as sulfuric acid or ion-exchange resins. The process involves the addition of the dodecyl group to the phenol ring, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of petroleum ether as a solvent and a Lewis acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Dodecylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Alkylphenols and alcohols.
Substitution: Nitro, sulfo, and halo derivatives of this compound.
Scientific Research Applications
2-Dodecylphenol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of various compounds and in catalysis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of detergents, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of 2-Dodecylphenol primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of two phases, such as oil and water. This alignment disrupts the intermolecular forces, leading to the stabilization of emulsions and the enhancement of wetting properties .
Comparison with Similar Compounds
- Nonylphenol
- Octylphenol
- Butylphenol
- Heptylphenol
Comparison: 2-Dodecylphenol is unique due to its longer alkyl chain, which imparts superior surfactant properties compared to shorter-chain alkylphenols. This results in better wetting, emulsifying, and detergent capabilities .
Properties
IUPAC Name |
2-dodecylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19/h12-13,15-16,19H,2-11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEJMVLDXAUOPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O | |
Record name | DODECYL PHENOL | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274042 | |
Record name | 2-Dodecylphenol | |
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Molecular Weight |
262.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Straw-colored liquid with a phenolic odor. (USCG, 1999) Dodecylphenol is considered a marine pollutant by the US Department Of Transportation. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater., Liquid, Straw-colored liquid with phenolic odor; [Hawley] | |
Record name | DODECYL PHENOL | |
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URL | https://cameochemicals.noaa.gov/chemical/24045 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phenol, dodecyl- | |
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Record name | Dodecylphenol | |
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Boiling Point |
310 to 335 °F at 760 mmHg (USCG, 1999) | |
Record name | DODECYL PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24045 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
325 °F (USCG, 1999) | |
Record name | DODECYL PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24045 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
0.94 at 68 °F (USCG, 1999) - Less dense than water; will float | |
Record name | DODECYL PHENOL | |
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URL | https://cameochemicals.noaa.gov/chemical/24045 | |
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Vapor Pressure |
0.0000023 [mmHg] | |
Record name | Dodecylphenol | |
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CAS No. |
27193-86-8, 5284-29-7 | |
Record name | DODECYL PHENOL | |
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URL | https://cameochemicals.noaa.gov/chemical/24045 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Dodecylphenol | |
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Record name | Phenol, dodecyl- | |
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Record name | 2-Dodecylphenol | |
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Record name | Dodecylphenol | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-Dodecylphenol | |
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Record name | 2-DODECYLPHENOL | |
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Synthesis routes and methods
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